molecular formula C19H19FN6O B2659779 (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1291864-71-5

(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2659779
CAS No.: 1291864-71-5
M. Wt: 366.4
InChI Key: NSQCCTWSDYCYRA-UHFFFAOYSA-N
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Description

(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic chemical compound designed for research applications. It features a hybrid structure combining a 1,2,3-triazole core with a 4-phenylpiperazine moiety, a design strategy often employed in medicinal chemistry to develop novel bioactive molecules . The 1,2,3-triazole ring is a privileged scaffold in drug discovery due to its potential for diverse biological activities and its utility in click chemistry . Furthermore, the 4-phenylpiperazine group is a common pharmacophore known to contribute to significant interactions with various biological targets . This specific molecular architecture, particularly the (2-fluorophenyl)amino substituent on the triazole ring, makes it a compound of interest for investigating new therapeutic agents. Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules, or as a lead compound for structure-activity relationship (SAR) studies in various fields, including antimicrobial and anticancer research . Its mechanism of action is likely target-specific and would require empirical determination in relevant assay systems. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(2-fluoroanilino)-2H-triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c20-15-8-4-5-9-16(15)21-18-17(22-24-23-18)19(27)26-12-10-25(11-13-26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQCCTWSDYCYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenylamine is reacted with a suitable precursor.

    Attachment of the Phenylpiperazine Moiety: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the phenylpiperazine is attached to the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions might target the triazole ring or the fluorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The structural features of (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone suggest potential interactions with cancer cell pathways. Studies have shown that triazoles can inhibit tumor growth and induce apoptosis in various cancer cell lines by modulating key signaling pathways .

Antifungal Properties
Triazole derivatives are well-known antifungal agents. The compound's structure may enhance its efficacy against fungal infections, particularly those resistant to conventional treatments. Recent studies have demonstrated that triazole-based compounds can disrupt fungal cell membrane integrity, leading to cell death .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Research has highlighted the ability of triazole derivatives to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This suggests that (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone could be developed as a therapeutic agent for inflammatory diseases .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:

  • Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Piperazine Modification : Introducing various substituents on the piperazine ring to enhance biological activity.
  • Final Coupling Reaction : Combining the triazole and piperazine moieties to form the final product.

The structure activity relationship studies indicate that modifications in the fluorophenyl and piperazine sections significantly influence the biological activity of the compound .

Case Study 1: Anticancer Activity

A study published in PubMed Central explored a series of triazole derivatives for their anticancer properties against breast cancer cell lines. The results indicated that modifications similar to those in (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone led to enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antifungal Efficacy

In another investigation focused on antifungal agents, researchers evaluated triazole derivatives against Candida species. The study found that compounds with structural similarities to (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone exhibited significant antifungal activity, suggesting its potential as a lead compound for further development .

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
AnticancerInhibits tumor growth and induces apoptosisSignificant cytotoxicity observed
AntifungalDisrupts fungal cell membrane integrityEffective against resistant strains
Anti-inflammatoryInhibits cyclooxygenase enzymesPotential for treating inflammatory diseases

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at various receptors in the body.

    DNA Interaction: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Piperazine Hybrids

Compounds combining triazole and piperazine moieties are frequently explored for their synergistic bioactivity. Key comparisons include:

Compound Name / ID Core Structure Substituents Synthesis Yield Key Findings
Target Compound 1,2,3-Triazole + piperazine 2-Fluorophenylamino (C5), phenylpiperazine (C4) N/A Hypothesized CNS activity based on piperazine; triazole enhances stability
[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone Piperazine + aryl methanone 5-Fluoro-2-(trifluoromethyl)phenyl, 4-fluorobenzyl N/A Demonstrated serotonin receptor binding in preclinical models
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Pyrazole + piperazine 4-Chlorophenyl, methylsulfonyl piperazine High yield Anticandidal activity (MIC: 4 µg/mL) due to sulfonyl group

Structural Insights :

  • Piperazine derivatives with sulfonyl groups (e.g., methylsulfonyl in ) show enhanced antimicrobial activity compared to unsubstituted variants, suggesting that electron-withdrawing groups may optimize bioactivity.
Triazole Derivatives with Aromatic Substitutions

Triazole-based compounds with fluorinated aryl groups exhibit varied pharmacological profiles:

Compound Name / ID Aromatic Substituent Biological Activity Crystallographic Data Reference
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-Fluorophenyl, methylphenyl Antifungal (IC₅₀: 12 µM) Triclinic, P 1, R = 0.056
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 2,4-Difluorophenyl, phenylsulfonyl Cytotoxic (HeLa cells, IC₅₀: 8 µM) Ethanol recrystallization

Key Comparisons :

  • The target compound’s 2-fluorophenyl group may confer different binding kinetics compared to 4-fluorophenyl or difluorophenyl analogs, as ortho-substitution often impacts conformational flexibility .
  • Crystallographic data for related triazole derivatives (e.g., triclinic symmetry in ) suggest planar molecular geometries, which could influence packing efficiency and solubility.
Piperazine Methanone Analogs

Piperazine-linked methanones are explored for their pharmacokinetic properties:

Compound Name / ID Piperazine Modification Bioactivity Synthesis Route Reference
(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone 4-Methylpiperazine Kinase inhibition (IC₅₀: 0.3 nM) Condensation in isopropyl alcohol
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Trifluoromethylphenyl Dopamine D3 receptor antagonism (Ki: 9 nM) Suzuki coupling

Notable Differences:

  • The target compound’s unmodified phenylpiperazine lacks electron-withdrawing groups (e.g., trifluoromethyl in ), which may reduce receptor affinity but improve metabolic stability.

Structural Tools :

  • Single-crystal X-ray diffraction (e.g., SHELXL ) confirmed triclinic symmetry and planar geometries in related compounds .
  • 1H-NMR (e.g., ) and IR spectroscopy are standard for functional group verification.

Biological Activity

The compound (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities. The triazole ring system is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound through various studies and data analyses.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H19FN6O\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{6}\text{O}

Biological Activity Overview

The biological activity of the compound has been evaluated in various contexts, primarily focusing on its antifungal and anticancer properties.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds with triazole moieties inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

Case Study: Antifungal Efficacy
In a comparative study, the synthesized triazole derivatives were evaluated against standard fungal strains using the microdilution method. The minimal inhibitory concentrations (MICs) were measured, revealing that the compound exhibited significant antifungal activity against Candida albicans and other pathogenic fungi. The results are summarized in Table 1.

CompoundMIC (μg/mL)Activity Level
Fluconazole0.5Reference
Triazole Derivative0.0156High
Triazole Derivative0.0312Moderate

Anticancer Activity

Recent studies have also explored the anticancer potential of triazole derivatives. The compound was subjected to cytotoxicity assays against various cancer cell lines.

Case Study: Cytotoxicity Assay
In vitro tests demonstrated that the compound significantly inhibited the proliferation of L1210 mouse leukemia cells with an IC50 value in the nanomolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (nM)Mechanism
L121050Apoptosis Induction
MCF7 (Breast Cancer)75Cell Cycle Arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazole and piperazine rings can enhance biological activity. For instance, substituents on the phenyl groups significantly influence both antifungal and anticancer potency.

Key Findings:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity, improving membrane permeability.
  • Piperazine Modifications : Variations in piperazine substituents have been shown to affect receptor binding affinity and selectivity.

Q & A

Q. What are the established synthetic methodologies for this compound, and what key intermediates are involved?

The synthesis involves multi-step reactions, including:

  • Triazole Core Formation : Condensation of 2-fluorophenylamine with isocyanides to form imidoyl chloride intermediates, followed by cyclization with sodium azide (NaN₃) .
  • Methanone Assembly : Coupling of the triazole intermediate with 4-phenylpiperazine via nucleophilic acyl substitution or transition metal-catalyzed cross-coupling .
    Key intermediates include azide precursors (e.g., sodium azide derivatives) and imidoyl chlorides, which require inert atmosphere handling due to moisture sensitivity .

Q. Which spectroscopic techniques are recommended for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl and piperazine moieties) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • FT-IR : Identification of carbonyl (C=O, ~1650–1700 cm1^{-1}) and triazole (C-N, ~1500 cm1^{-1}) functional groups .

Q. How can reaction conditions be optimized for higher yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .
  • Catalysts : Copper(I) iodide (CuI) for azide-alkyne cycloaddition (CuAAC) improves triazole ring formation .
  • Temperature Control : Stepwise heating (60–80°C) minimizes side reactions during imidoyl chloride synthesis .

Advanced Research Questions

Q. What crystallographic parameters are critical for resolving this compound’s conformation?

X-ray crystallography studies of analogous structures (e.g., pyrazolyl-triazole hybrids) highlight:

  • Data Quality : R factor ≤0.06 and wR factor ≤0.16 ensure precision .
  • Geometric Accuracy : Mean C–C bond deviation of ±0.004 Å .
  • Intermolecular Interactions : π-stacking between fluorophenyl and triazole rings stabilizes crystal packing .

Q. How can computational modeling predict biological activity?

  • Docking Studies : Molecular docking with serotonin receptors (e.g., 5-HT2A_{2A}) evaluates binding affinity, leveraging the phenylpiperazine moiety’s pharmacophore role .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. What strategies address discrepancies in synthetic yields for triazole-piperazine hybrids?

  • Byproduct Analysis : HPLC-MS identifies side products (e.g., over-alkylated piperazines) .
  • Kinetic Monitoring : In-situ FT-IR tracks azide consumption to optimize reaction termination .

Q. How can SAR studies evaluate fluorophenyl and piperazine contributions?

  • Analog Synthesis : Replace fluorophenyl with chlorophenyl or methyl groups to assess halogen dependence .
  • Biological Assays : Test analogs in serotonin receptor binding assays to correlate substituent effects with activity .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepMethod (Evidence)Key Reagents/ConditionsYield Range
Triazole FormationNaN₃ Cyclization 4-Fluoroaniline, DMF, 80°C45–60%
Methanone CouplingCuAAC CuI, acetonitrile, RT70–85%

Q. Table 2. Crystallographic Parameters

ParameterValue (Evidence)Significance
R Factor0.056 Measures model-data fit
Mean C–C Bond Error±0.004 Å Geometric accuracy
π-Stacking Distance3.5–3.8 Å Stabilizes crystal packing

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